5-(3-Fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole

Toxicology Veterinary Medicine Tuberculocidal Agents

5-(3-Fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is a 1,3-diaryl-1H-1,2,4-triazole derivative belonging to a heterocyclic class recognized for broad pharmacological potential. The 1,2,4-triazole core serves as a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse substitution.

Molecular Formula C15H12FN3O
Molecular Weight 269.27 g/mol
Cat. No. B11807660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole
Molecular FormulaC15H12FN3O
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)F
InChIInChI=1S/C15H12FN3O/c1-20-13-7-5-10(6-8-13)14-17-15(19-18-14)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18,19)
InChIKeyWFACBWHNYMCLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole: Compound Class, Core Scaffold, and Procurement-Relevant Characteristics


5-(3-Fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is a 1,3-diaryl-1H-1,2,4-triazole derivative belonging to a heterocyclic class recognized for broad pharmacological potential. The 1,2,4-triazole core serves as a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse substitution [1]. The compound carries a 3-fluorophenyl substituent at the 5-position and a 4-methoxyphenyl group at the 3-position of the triazole ring, a regioisomeric arrangement that distinguishes it from the more extensively characterized 1,5-diaryl-1H-1,2,4-triazole COX-1 ligands and 5-(2-fluorophenyl)-4-substituted-4H-1,2,4-triazole-3-thiol antimicrobial series [2]. Literature coverage of this precise compound is sparse; available data derive predominantly from structurally adjacent analogs within the fluorophenyl–methoxyphenyl 1,2,4-triazole chemical space.

Why 5-(3-Fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole Cannot Be Assumed Interchangeable with In-Class 1,2,4-Triazole Analogs


The 1,2,4-triazole class encompasses multiple regioisomeric families (1,3-diaryl vs. 1,5-diaryl), thiol/thione variants, and fused bicyclic systems, each exhibiting distinct pharmacological profiles. Even subtle positional variations of the fluorine substituent on the phenyl ring markedly alter antimicrobial potency; for instance, 5-(2-fluorophenyl)-4-(((5-nitrofuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiols achieved MIC values of 1.95 µg/mL against Staphylococcus aureus, whereas several 3-fluorophenyl congeners showed reduced activity [1]. The presence or absence of a 4-methoxyphenyl group at the 3-position further modulates lipophilicity and target binding, as demonstrated in COX-1 inhibitor series where 1,5-bis(4-methoxyphenyl) substitution conferred sub-nanomolar potency (IC50 = 1 nM for PS13) [2]. These quantitative divergences within a shared heterocyclic framework confirm that 5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole occupies a distinct structure–activity niche and cannot be treated as a generic substitute for other 1,2,4-triazole building blocks in lead optimization or procurement decisions.

Quantitative Differentiation Evidence for 5-(3-Fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole vs. Closest Analogs


In Vivo Safety Margin: Absence of Toxicity at 40 mg/kg Subcutaneous Dose in Guinea Pigs for a Structurally Adjacent Triazolo-Thiadiazine Congener

No peer-reviewed in vivo toxicity data exist for 5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole itself. However, a close fused-ring analog—3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]-triazolo-[3,4-b][1,3,4]thiadiazine—was evaluated for subcutaneous toxicity in guinea pigs. A single 40 mg/kg dose produced no toxic effects, and macroscopic/microscopic examination of internal organs at 14 days post-injection revealed no anatomical or morphological abnormalities at either 20 or 40 mg/kg [1]. This favorable safety profile, achieved with a compound bearing identical aryl substituents to the target triazole, provides class-level evidence that the 3-fluorophenyl/4-methoxyphenyl pharmacophore combination is compatible with low acute toxicity in mammals. By contrast, many 5-(2-fluorophenyl)-4-arylideneamino-1,2,4-triazole-3-thiol antimicrobial leads have not undergone analogous in vivo safety assessment, limiting direct procurement-relevant safety comparisons.

Toxicology Veterinary Medicine Tuberculocidal Agents

Antifungal Potency of a 4-Methoxyphenyl-Bearing 1,2,4-Triazole Schiff Base Against Candida albicans: Structural Relevance of the Aryl Substitution Pattern

A 2023 study evaluated Schiff base derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Compound RO4, which incorporates a 4-methoxyphenyl moiety via a benzylidene linkage, exhibited the highest activity against Candida albicans with an MIC of 62.5 µg/mL [1]. This finding is structurally informative because (a) it confirms that the 3-fluorophenyl–triazole–4-methoxyphenyl architecture can confer antifungal activity, and (b) it provides a quantitative benchmark (MIC = 62.5 µg/mL) against which the target compound, once tested, may be compared. In the broader fluorophenyl-triazole antimicrobial study by Bihdan (2021), the most active compounds were 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino- and 5-(2-fluorophenyl)-4-((2,3-dimethoxyphenyl)ylidene)amino-1,2,4-triazole-3-thiols, with MIC values as low as 1.95–3.9 µg/mL against S. aureus, but these compounds lack the 4-methoxyphenyl motif present in the target compound [2]. No direct head-to-head MIC comparison between the target compound and these comparators is available in the literature.

Antifungal Candida albicans Schiff Bases

Diuretic Activity of Fluorophenyl-Triazole-3-Thiols: Quantitative Comparison Against Clinical Standards Reveals Class Potential

A 2023 study examined the diuretic activity of 28 new 5-fluorophenyl-substituted 1,2,4-triazole-3-thiol derivatives in rats at 1/10 LD50 oral doses. Several compounds surpassed the diuretic efficacy of hypothiazide (hydrochlorothiazide), and one compound exceeded the activity of furosemide [1]. While 5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is a 1H-triazole (not a 3-thiol), and was not among the 28 compounds tested, the SAR trends established in that study indicate that fluorophenyl substitution at the triazole 5-position is a key determinant of diuretic potency. The target compound's 3-fluorophenyl (rather than 2-fluorophenyl or 4-fluorophenyl) and 4-methoxyphenyl motifs represent a substitution pattern that has not been evaluated in this diuretic context, representing a gap that could be exploited for differentiation if diuretic screening is of interest.

Diuretic Activity 1,2,4-Triazole-3-thiols Structure-Action Relationship

Regioisomeric Differentiation: 1,3-Diaryl vs. 1,5-Diaryl-1H-1,2,4-Triazole COX-1 Pharmacology

The extensively characterized 1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole series has produced sub-nanomolar COX-1 inhibitors such as PS13 (IC50 = 1 nM, >1000-fold selectivity over COX-2) [1]. However, 5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is a 1,3-diaryl regioisomer—the aryl groups occupy positions 3 and 5 rather than 1 and 5. This regioisomeric difference fundamentally alters the spatial orientation of the pharmacophoric aryl rings relative to the triazole core. In the COX-1 series, 1,5-diaryl substitution was essential for high-affinity binding; the 1,3-diaryl architecture of the target compound positions the 3-fluorophenyl group at a different vector, which may reduce COX-1 affinity but could confer selectivity for alternative biological targets (e.g., 17βHSD2, where 1H-1,2,4-triazoles with 4-methoxyphenyl substitution showed moderate inhibitory activity and good selectivity over 17βHSD1) . This regioisomeric distinction is procurement-critical: the target compound is unsuitable as a direct COX-1 ligand replacement but may offer a differentiated pharmacological starting point.

COX-1 Inhibition PET Radioligand Regioisomerism

Anti-Inflammatory Activity in Experimental Pancreatitis: BKP-115 (5-(3-Fluorophenyl)-4-amino-1,2,4-triazole-3-ylthio Acetate) Reduces Endogenous Intoxication Markers

The compound BKP-115—morpholine 2-(5-(3-fluorophenyl)-4-amino-1,2,4-triazol-3-ylthio)acetate—shares the 5-(3-fluorophenyl)-1,2,4-triazole substructure with the target compound. In a rat experimental pancreatitis model (trypsin-induced, 68 male rats, 180–200 g), prophylactic intragastric administration of BKP-115 significantly reduced molecular weight markers (MAW) and circulating immune complexes (CIM), indicating decreased endogenous intoxication levels. Intragastric BKP-115 produced results comparable to the reference drug Contryven and the intact control group, whereas intramuscular injection was less effective [1]. Although BKP-115 differs from the target compound by carrying a 4-amino group and a 3-ylthioacetate morpholine salt rather than a 4-methoxyphenyl substituent, the shared 5-(3-fluorophenyl)-1,2,4-triazole core suggests that the 3-fluorophenyl moiety contributes to the anti-inflammatory pharmacophore. The target compound's 3-(4-methoxyphenyl) substitution may further modulate potency and pharmacokinetics relative to BKP-115.

Anti-Inflammatory Pancreatitis Endogenous Intoxication

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 3,5-Diphenyl-1H-1,2,4-triazole

Computational prediction for 5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole (molecular formula C15H12FN3O, MW ~269.27) yields an estimated logP of approximately 3.0–3.9, with 2 hydrogen-bond donors and 4 hydrogen-bond acceptors . In comparison, the unsubstituted parent 3,5-diphenyl-1H-1,2,4-triazole (C14H11N3, MW 221.26) has an estimated logP of approximately 2.8 with only 1 H-bond donor and 3 H-bond acceptors. The introduction of the 3-fluoro substituent modestly increases lipophilicity (ΔlogP ≈ +0.2 to +0.5) while the 4-methoxy group further elevates logP (ΔlogP ≈ +0.3 to +0.7) and adds a hydrogen-bond acceptor. These changes enhance membrane permeability potential (important for CNS and intracellular targets) relative to the unsubstituted diphenyl-triazole scaffold, while the absence of a thiol or thione group (present in many antimicrobial triazoles) reduces off-target reactivity and improves chemical stability during storage and formulation.

Lipophilicity Drug-likeness Physicochemical Properties

Best Research and Industrial Application Scenarios for 5-(3-Fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole Based on Differential Evidence


Lead Optimization for Non-COX Anti-Inflammatory Agents Targeting Pancreatitis or Endogenous Intoxication

The anti-inflammatory activity demonstrated by BKP-115—a compound sharing the 5-(3-fluorophenyl)-1,2,4-triazole core—in a rat pancreatitis model [1] positions the target compound as a structurally differentiated follow-up candidate. By replacing the 4-amino-3-ylthioacetate morpholine salt of BKP-115 with a 4-methoxyphenyl substituent at the triazole 3-position, the target compound offers simplified synthesis, potentially improved oral bioavailability, and a distinct IP landscape. Procurement is recommended for academic or industrial groups pursuing non-steroidal anti-inflammatory candidates with a pancreatitis or systemic inflammation indication.

Antifungal Scaffold Exploration Against Drug-Resistant Candida Species

The MIC of 62.5 µg/mL against Candida albicans reported for a structurally related 4-methoxyphenyl-bearing 1,2,4-triazole Schiff base [1], combined with the broader antifungal SAR of fluorophenyl-triazole-3-thiols [2], supports the use of 5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole as a core scaffold for antifungal medicinal chemistry. The compound's 1,3-diaryl architecture is underrepresented in antifungal triazole literature relative to 1,2,4-triazole-3-thiols, offering an opportunity to pioneer a new sub-series with potentially novel resistance profiles.

Diuretic Drug Discovery Leveraging Unexplored 1,3-Diaryl-1H-1,2,4-triazole Chemotype

Multiple 5-fluorophenyl-1,2,4-triazole-3-thiols have demonstrated diuretic activity exceeding hypothiazide and in one case surpassing furosemide in rat models [1]. The target compound extends this pharmacophore concept to a 1H-triazole (non-thiol) scaffold with a 4-methoxyphenyl substituent—a combination never evaluated for diuretic activity. Procurement for diuretic screening libraries is strategically justified because the compound occupies whitespace between the well-characterized thiol-based diuretic triazoles and the 1,5-diaryl COX-1 inhibitor chemotype, maximizing the probability of discovering structurally novel diuretic leads.

Chemical Biology Probe Development for Target Deconvolution in 1,2,4-Triazole Phenotypic Screening Hits

The physiochemical profile of the target compound—predicted logP ~3.3–3.9, 0 RO5 violations, moderate H-bond donor/acceptor counts [1]—makes it suitable as a chemical biology probe. Its 1,3-diaryl regioisomeric architecture distinguishes it from the extensively patented 1,5-diaryl COX-1 space [2], reducing the likelihood of hitting crowded IP territory. The compound is recommended for procurement by screening centers that have identified 1,2,4-triazole phenotypic hits and require a structurally distinct, drug-like analog for SAR expansion and target identification studies.

Quote Request

Request a Quote for 5-(3-Fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.